Lipophilicity Differentiation: 5-Methyl Substitution Increases Computed XLogP by +0.4 Log Units vs. Unsubstituted Pyrrolidin-3-ylmethanol
The target compound (5-methylpyrrolidin-3-yl)methanol (CAS 937665-89-9) has a computed XLogP3-AA of −0.1, compared with −0.5 for the des-methyl parent compound pyrrolidin-3-ylmethanol (CAS 5082-74-6), representing a +0.4 log unit increase in predicted lipophilicity attributable solely to the C5-methyl group [1]. Both compounds share identical hydrogen bond donor count (2), hydrogen bond acceptor count (2), topological polar surface area (32.3 Ų), and rotatable bond count (1), isolating the methyl effect on logP as the dominant differential physicochemical signal [1][2]. This observation is consistent with the class-level understanding that ring alkylation of saturated N-heterocycles predictably modulates logP without altering key H-bond pharmacophoric features [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.1 |
| Comparator Or Baseline | Pyrrolidin-3-ylmethanol (CAS 5082-74-6): XLogP3-AA = −0.5 |
| Quantified Difference | ΔXLogP = +0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
In fragment-based screening libraries, a 0.4 log unit shift in lipophilicity influences membrane permeability predictions and can alter hit prioritization when balancing potency against pharmacokinetic liabilities; procurement decisions for building block sets should consider logP coverage gaps that the 5-methyl analog fills relative to the parent scaffold.
- [1] PubChem. (2025). Computed Properties for CID 23009871: (5-Methylpyrrolidin-3-yl)methanol. XLogP3-AA, HBA, HBD, PSA, Rotatable Bonds. National Library of Medicine. View Source
- [2] PubChem. (2025). Computed Properties for CID 13400657: (Pyrrolidin-3-yl)methanol. XLogP3-AA, HBA, HBD, PSA, Rotatable Bonds. National Library of Medicine. View Source
- [3] Li Petri, G., Raimondi, M. V., Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379, Article 34. View Source
